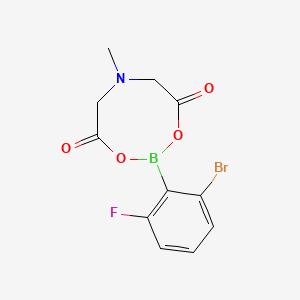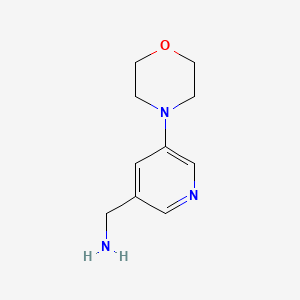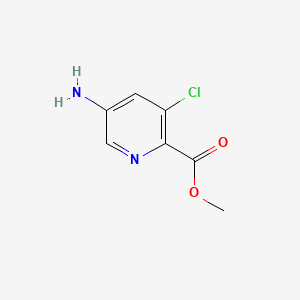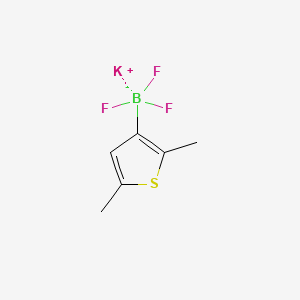
2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Bromo-6-fluorophenyl)methanol” is a related compound with a molecular weight of 205.03 . It’s a white to yellow solid stored at room temperature .
Synthesis Analysis
A related compound, “2-Bromo-6-Fluorotoluene”, can be converted into several derivatives including “2-Bromo-6-fluorobenzyl bromide”, “2-Bromo-6-fluorophenyl methanol”, “2-Bromo-6-fluorobenzoic acid” and “2-Bromo-6-fluorobenzaldehyde” through bromination, hydrolysis, oxidation and Sommlet reactions .Molecular Structure Analysis
The compound “2-Bromo-6-fluorophenylboronic acid” has a molecular formula of C6H5BBrFO2 and a molecular weight of 218.82 . The InChI code is 1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H .Chemical Reactions Analysis
The synthesis process of “2-Bromo-6-Fluorotoluene” derivatives involves several reactions including bromination, hydrolysis, oxidation and Sommlet reactions .Physical And Chemical Properties Analysis
The compound “2-Bromo-6-fluorophenylboronic acid” has a melting point of 138-143 °C, a predicted boiling point of 324.4±52.0 °C, and a predicted density of 1.75±0.1 g/cm3 . It is stored in a dark place at room temperature .Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Polymers : Boronated styrenes, including compounds similar to the one , have been applied as reactive flame retardants in polymers like polystyrene. These compounds, such as 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, are incorporated into the polymer backbone to reduce flammability (Wiącek et al., 2015).
Synthesis of Ortho-Functionalized Arylboronic Acids : Derivatives of dioxazaborocane, like 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, are used in the synthesis of various ortho-functionalized arylboronic acids, which are valuable in organic synthesis and pharmaceutical research (Da̧browski et al., 2007).
Structural Studies : The crystal structure of compounds like 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane helps in understanding the bond lengths and angles in the dioxazaborocane ring, which is crucial for designing compounds with specific properties (Sopková-de Oliveira Santos et al., 2004).
Synthesis of New 1,3,6,2-Dioxazaborocanes : Research on new 1,3,6,2-dioxazaborocanes includes studying their structures and potential applications in the synthesis of germanium derivatives, which are of interest in various chemical industries (Lermontova et al., 2008).
Nitrogen-Boron Coordination Studies : Pyridoxaboroles, derived from compounds like 6-butyl-2-(3'-bromo-4'-pyridyl)-(N-B)-1,3,6,2-dioxazaborocan, are studied for their unique nitrogen-boron coordination, which is crucial in developing new materials and pharmaceuticals (Steciuk et al., 2015).
Safety and Hazards
The compound “2-Bromo-6-fluorophenyl)methanol” has hazard statements H302, H315, H319, H335, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and removing contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGIXHWXCJNOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BBrFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746303 |
Source


|
| Record name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257650-76-2 |
Source


|
| Record name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257650-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)



![2,2'-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B572514.png)





![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)